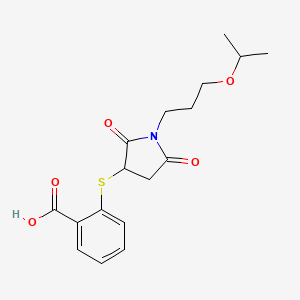

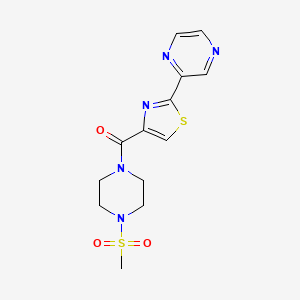

Methyl 4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidine-3-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyrrolidine, which is a cyclic amine, and dioxolane, which is a type of acetal, a functional group that is often used in organic chemistry to protect aldehyde or ketone functional groups during chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the dioxolane ring, possibly through an acetal formation reaction involving a diol (a molecule with two alcohol groups) and a carbonyl compound (like an aldehyde or ketone). The pyrrolidine ring could potentially be formed through a cyclization reaction involving an amine and a suitable electrophile .Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, with the pyrrolidine and dioxolane rings adding a significant amount of three-dimensionality to the molecule. The presence of the carboxylate group would also likely make the compound polar, and potentially capable of participating in hydrogen bonding .Mecanismo De Acción

The exact mechanism of action of Methyl 4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidine-3-carboxylate;hydrochloride is not fully understood. However, it has been suggested that it may act as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory. This compound may also act as an inhibitor of the acetylcholinesterase enzyme, which is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to have antioxidant and anti-inflammatory properties, which can potentially protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidine-3-carboxylate;hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, and its pharmacological properties are well understood. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can make it challenging to administer in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Direcciones Futuras

There are several future directions for the study of Methyl 4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidine-3-carboxylate;hydrochloride. One potential direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential use as an analgesic and anti-inflammatory agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound has significant potential for the development of novel therapeutics for various diseases, and further research is needed to fully explore its pharmacological properties.

Métodos De Síntesis

Methyl 4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidine-3-carboxylate;hydrochloride can be synthesized through a multi-step process involving the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with pyrrolidine-3-carboxylic acid, followed by esterification with methyl chloroformate, and finally, hydrochloride salt formation. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR and HPLC.

Aplicaciones Científicas De Investigación

Methyl 4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidine-3-carboxylate;hydrochloride has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and can potentially improve cognitive function. This compound has also been studied for its potential use as an analgesic, anti-inflammatory, and anti-tumor agent.

Safety and Hazards

Again, without specific information, it’s hard to say for sure, but as with any chemical compound, appropriate safety precautions should be taken when handling this compound. This could include wearing appropriate personal protective equipment, and ensuring that work is carried out in a well-ventilated area .

Propiedades

IUPAC Name |

methyl 4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4.ClH/c1-11(2)15-6-9(16-11)7-4-12-5-8(7)10(13)14-3;/h7-9,12H,4-6H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEGGZZBVGGVEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2CNCC2C(=O)OC)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2882896.png)

![1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol](/img/structure/B2882908.png)

![4-butyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2882909.png)

![Potassium 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2882910.png)

![N-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B2882911.png)

![1-(Chloromethyl)-3-(3-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2882912.png)

![2-(3-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2882915.png)